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Compound of Interest

Compound Name: Neobavaisoflavone

Cat. No.: B1678162 Get Quote

Neobavaisoflavone, a prenylated isoflavone primarily isolated from the seeds of Psoralea

corylifolia, has garnered significant attention within the scientific community for its diverse and

potent biological activities.[1][2][3][4] This technical guide provides an in-depth overview of the

multifaceted pharmacological effects of neobavaisoflavone, with a focus on its anti-

inflammatory, anticancer, antioxidant, anti-melanogenic, and antibacterial properties. The

information is tailored for researchers, scientists, and drug development professionals,

presenting quantitative data, detailed experimental methodologies, and visual representations

of key signaling pathways.

Anti-inflammatory Activity
Neobavaisoflavone has demonstrated significant anti-inflammatory effects by modulating key

signaling pathways involved in the inflammatory response.[1] Studies have shown its ability to

inhibit the production of pro-inflammatory mediators in various cell models.
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Cell Line Stimulant
Neobavaisofla
vone
Concentration

Effect Reference

RAW264.7 LPS (62.5 ng/ml) 0.01, 0.1, 1 µM

Significant

inhibition of NO

and ROS

production.

RAW264.7 LPS (62.5 ng/ml) 0.01, 0.1, 1 µM

Significant

decrease in IL-6,

IL-1β, and TNF-α

release and

protein levels.

RAW264.7
LPS + IFN-γ or

PMA
Not specified

Significant

inhibition of

ROS, RNS, IL-

1β, IL-6, IL-

12p40, IL-12p70,

and TNF-α

production.

BMMCs IgE/Ag Not specified

Suppression of

leukotriene C4

and

prostaglandin D2

production.

Signaling Pathways in Anti-inflammatory Action
Neobavaisoflavone exerts its anti-inflammatory effects primarily through the suppression of

the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7

macrophages, neobavaisoflavone inhibits the phosphorylation of IKK, IκBα, and the p65

subunit of NF-κB, which prevents the translocation of p65 into the nucleus. It also down-

regulates the activation of MAPKs, including JNK, p38, and ERK.
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Neobavaisoflavone's inhibition of NF-κB and MAPK pathways.

Anticancer Activity
Neobavaisoflavone exhibits promising anticancer properties through various mechanisms,

including the induction of apoptosis and inhibition of cancer cell proliferation and migration. It

has been shown to be effective against several cancer cell lines.
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Cell Line Treatment Effect Reference

LNCaP (Prostate

Cancer)

50 µM

Neobavaisoflavone +

100 ng/ml TRAIL

Increased apoptotic

cells to 77.5±0.5%.

PC-9, H460, A549

(NSCLC)
Dose-dependent

Decreased cell

viability and migration,

induced apoptosis.

U-87 MG

(Glioblastoma)
Dose-dependent

Decreased cell

viability.

SW1783 (Anaplastic

Astrocytoma)

Combination with

etoposide
Enhanced apoptosis.

Signaling Pathways in Anticancer Action
A key mechanism of neobavaisoflavone's anticancer activity is the inhibition of the STAT3

signaling pathway. In non-small-cell lung cancer (NSCLC) cells, neobavaisoflavone
downregulates the levels of phosphorylated STAT3 (P-STAT3) and its downstream targets. This

leads to an upregulation of the pro-apoptotic protein BAX and a downregulation of the anti-

apoptotic protein BCL2, ultimately inducing apoptosis.
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Neobavaisoflavone's inhibition of the STAT3 pathway in cancer cells.

Antioxidant and Antinitrosant Activity
Neobavaisoflavone is recognized as a potent antioxidant, capable of scavenging free radicals.

Computational studies have indicated that it is an excellent scavenger of hydroperoxyl radicals

(HOO•) and nitrogen dioxide (NO2) in aqueous environments, primarily through the sequential

proton loss electron transfer (SPLET) mechanism. In lipid media, it acts as a moderate

scavenger via the formal hydrogen transfer (FHT) mechanism. Its antioxidant activity is also

linked to the activation of the Nrf2 pathway.

Anti-Melanogenic Activity
Neobavaisoflavone has been shown to inhibit melanogenesis, suggesting its potential as a

skin-whitening agent. It reduces melanin synthesis and tyrosinase activity in B16F10 melanoma

cells.
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Quantitative Data for Anti-Melanogenic Activity of
Neobavaisoflavone

Cell Line Stimulant
Neobavaisofla
vone
Concentration

Effect Reference

B16F10 α-MSH (100 nM) 10, 25, 50 µM

Inhibition of MITF

expression by

19.7%, 28.3%,

and 47%

respectively.

B16F10 α-MSH (100 nM) 25, 50 µM

Inhibition of TRP-

1 expression by

12% and 15.1%

respectively.

B16F10 α-MSH (100 nM) 25, 50 µM

Inhibition of

tyrosinase

expression by

20.8% and

23.9%

respectively.

Signaling Pathways in Anti-Melanogenic Action
The anti-melanogenic effects of neobavaisoflavone are mediated through the regulation of the

Akt/GSK-3β and MEK/ERK signaling pathways. Neobavaisoflavone induces the

phosphorylation of GSK-3β and ERK, which in turn leads to a decrease in the expression of

microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. This

results in the downregulation of melanogenic enzymes such as tyrosinase and TRP-1.
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Neobavaisoflavone's regulation of melanogenesis pathways.
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Antibacterial Activity
Neobavaisoflavone has demonstrated notable antibacterial activity, particularly against Gram-

positive bacteria. It is effective against multidrug-resistant strains, including methicillin-resistant

Staphylococcus aureus (MRSA).

Quantitative Data for Antibacterial Activity of
Neobavaisoflavone

Bacteria
Neobavaisoflavone
Concentration

Effect Reference

Staphylococcus

aureus (MSSA &

MRSA)

25 µM

Strong inhibition of

biofilm formation and

α-toxin activity.

Gram-positive

bacteria

0.009–0.073 mM (MIC

range for various

flavonoids)

Significant

antibacterial activity.

The antibacterial mechanism of flavonoids like neobavaisoflavone can involve the inhibition of

nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy

metabolism. For neobavaisoflavone specifically, the WalK protein has been identified as a

potential target in S. aureus.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of neobavaisoflavone on various cell lines.

Cell Seeding: Plate cells (e.g., LNCaP, PC-9, H460, A549, U-87 MG) in 96-well plates at a

specific density and allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of neobavaisoflavone and/or other

compounds (e.g., TRAIL, etoposide) for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals
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by viable cells.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis
This technique is employed to detect and quantify specific proteins involved in signaling

pathways.

Cell Lysis: Lyse the treated and control cells to extract total protein.

Protein Quantification: Determine the protein concentration of each sample using a protein

assay (e.g., BCA assay).

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the

target proteins (e.g., p-STAT3, Bcl-2, Bax, p-p65, p-IκBα) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells.
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Cell Treatment: Treat cells with neobavaisoflavone as required.

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium

Iodide (PI).

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-

negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are

late apoptotic or necrotic.

Measurement of Inflammatory Cytokines (ELISA)
This assay is used to quantify the concentration of cytokines in cell culture supernatants.

Sample Collection: Collect the culture medium from treated and control cells.

ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay according to the

manufacturer's instructions for the specific cytokines (e.g., TNF-α, IL-6, IL-1β).

Measurement: Measure the absorbance using a microplate reader and calculate the cytokine

concentrations based on a standard curve.

Conclusion
Neobavaisoflavone is a promising natural compound with a broad spectrum of biological

activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and

STAT3, underscores its therapeutic potential for a range of diseases, from inflammatory

conditions and cancer to skin hyperpigmentation and bacterial infections. The quantitative data

and mechanistic insights presented in this guide provide a solid foundation for further research

and development of neobavaisoflavone as a novel therapeutic agent. Future studies should

focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety

assessments to translate these preclinical findings into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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